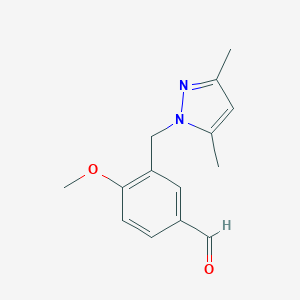

3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-6-11(2)16(15-10)8-13-7-12(9-17)4-5-14(13)18-3/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUFDSHRBLJIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=CC(=C2)C=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351738 | |

| Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-91-8 | |

| Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

Abstract: This document provides an in-depth technical guide for the synthesis of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde, a molecule of interest for researchers in medicinal chemistry and drug development. The guide details a robust and logical synthetic pathway, beginning with the preparation of key precursors and culminating in the final N-alkylation reaction. Each step is accompanied by mechanistic insights, detailed experimental protocols, and characterization guidelines to ensure scientific integrity and reproducibility. This whitepaper is intended for an audience of professional researchers, scientists, and process chemists.

Introduction and Strategic Overview

The convergence of privileged scaffolds in a single molecular entity is a cornerstone of modern drug discovery. The target molecule, this compound, integrates two such scaffolds: the pyrazole ring and the benzaldehyde moiety. Pyrazole derivatives are renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties[1][2][3]. Concurrently, benzaldehyde derivatives, particularly those derived from vanillin and its isomers, serve as versatile building blocks in the synthesis of bioactive compounds[4][5].

This guide outlines a rational and efficient synthetic approach based on fundamental and reliable organic transformations. The core of the strategy involves the N-alkylation of 3,5-dimethylpyrazole with a suitable electrophilic benzaldehyde derivative. This approach is favored for its high predictability and amenability to scale-up.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule identifies the primary disconnection at the C-N bond between the pyrazole ring and the benzylic methylene bridge. This bond can be reliably formed via a nucleophilic substitution (S_N2) reaction. This strategy simplifies the synthesis into the preparation of two key intermediates:

-

Nucleophile: 3,5-Dimethylpyrazole

-

Electrophile: 3-(Halomethyl)-4-methoxy-benzaldehyde (e.g., the chloromethyl derivative)

The overall synthetic workflow is visualized below.

Caption: Overall Synthetic Workflow.

Synthesis of Precursors and Intermediates

This section provides detailed protocols for the synthesis of the requisite starting materials. The procedures are grounded in established chemical literature to ensure high yields and purity.

Synthesis of 3,5-Dimethylpyrazole (Nucleophile)

The synthesis of 3,5-dimethylpyrazole is a classic and highly efficient condensation reaction between acetylacetone and hydrazine, often referred to as the Knorr pyrazole synthesis[6][7].

Mechanism Rationale: The reaction proceeds via initial condensation of one of the acetylacetone carbonyls with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the terminal nitrogen onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring[8]. This method is exceptionally reliable, often yielding the product in high purity without the need for extensive purification[9].

Caption: Mechanism of Knorr Pyrazole Synthesis.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, add hydrazine hydrate (6.0 mL, ~0.12 mol) and ethanol (50 mL).

-

Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Slowly add acetylacetone (10.0 mL, ~0.10 mol) dropwise from the dropping funnel over a period of 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 1-2 hours. The reaction progress can be monitored by TLC.

-

After reflux, remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add a minimal amount of n-hexane and warm gently to dissolve the product.

-

Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to induce crystallization.

-

Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold n-hexane, and dry in a vacuum oven.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Role |

| Acetylacetone | 100.12 | 10.0 mL (9.75 g) | ~0.097 | Diketone source |

| Hydrazine Hydrate (~64%) | 50.06 | 6.0 mL (6.18 g) | ~0.123 | Dinucleophile |

| Ethanol | 46.07 | 50 mL | - | Solvent |

| n-Hexane | 86.18 | As needed | - | Recrystallization Solvent |

| Expected Yield | 96.13 (Product) | >90% |

Synthesis of 3-(Chloromethyl)-4-methoxy-benzaldehyde (Electrophile)

The synthesis of this key electrophile is a critical step. While it may be commercially available, a common laboratory preparation involves the chlorination of the corresponding benzylic alcohol, 3-(hydroxymethyl)-4-methoxy-benzaldehyde. This alcohol precursor can be synthesized through various routes, but for the purpose of this guide, we will focus on the final chlorination step.

Mechanism Rationale: The conversion of the benzylic alcohol to the benzylic chloride is typically achieved using thionyl chloride (SOCl₂). The alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion. This intermediate then collapses, with the displaced chloride ion attacking the benzylic carbon in an S_N2 fashion, releasing sulfur dioxide and HCl as gaseous byproducts and forming the desired alkyl chloride. The use of a small amount of a tertiary amine base like pyridine can be employed to neutralize the generated HCl.

Experimental Protocol (from 3-(hydroxymethyl)-4-methoxy-benzaldehyde):

-

In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(hydroxymethyl)-4-methoxy-benzaldehyde (5.0 g, 0.03 mol) in anhydrous dichloromethane (DCM, 40 mL).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (2.6 mL, 0.036 mol) dropwise. Gas evolution (SO₂ and HCl) will be observed.

-

After addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours until TLC indicates full consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice (~50 g) to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) typically yields the pure product.

Final Synthesis: N-Alkylation

This final step unites the two key intermediates to form the target molecule. The reaction is a nucleophilic substitution where the deprotonated pyrazole acts as the nucleophile.

Mechanism Rationale: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the N-H of 3,5-dimethylpyrazole, forming the nucleophilic pyrazolide anion[10]. This anion then attacks the electrophilic benzylic carbon of 3-(chloromethyl)-4-methoxy-benzaldehyde, displacing the chloride leaving group and forming the new C-N bond[11][12]. The choice of an aprotic polar solvent like DMF or acetonitrile is crucial as it effectively solvates the ions while not interfering with the nucleophile.

Caption: N-Alkylation Reaction Mechanism.

Experimental Protocol:

-

To a dry 100 mL round-bottom flask, add 3,5-dimethylpyrazole (1.0 g, 10.4 mmol) and anhydrous potassium carbonate (2.16 g, 15.6 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF, 30 mL) and stir the suspension at room temperature for 15 minutes.

-

Add a solution of 3-(chloromethyl)-4-methoxy-benzaldehyde (2.11 g, 11.4 mmol) in DMF (10 mL) to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into cold water (150 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) to remove residual DMF, followed by a brine wash (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |

| 3,5-Dimethylpyrazole | 96.13 | 1.0 g | 10.4 | Nucleophile |

| 3-(Chloromethyl)-4-methoxy-benzaldehyde | 184.62 | 2.11 g | 11.4 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.16 g | 15.6 | Base |

| DMF | 73.09 | 40 mL | - | Solvent |

| Expected Yield | 244.29 (Product) | 75-85% |

Product Characterization

To confirm the identity and purity of the final product (a self-validating system), a combination of spectroscopic methods should be employed:

-

¹H NMR: The spectrum should confirm the disappearance of the pyrazole N-H proton (typically a broad singlet >10 ppm). Key signals to identify include:

-

Two singlets for the pyrazole methyl groups (~2.2-2.5 ppm).

-

A singlet for the methoxy group (~3.9 ppm).

-

A singlet for the newly formed benzylic methylene bridge (-CH₂-) protons (~5.4-5.6 ppm).

-

A singlet for the pyrazole C4-H (~5.9-6.1 ppm).

-

Signals corresponding to the three aromatic protons on the benzaldehyde ring.

-

A singlet for the aldehyde proton (-CHO) (~9.8-10.0 ppm).

-

-

¹³C NMR: The spectrum should show the correct number of carbon signals, including the characteristic aldehyde carbonyl carbon (~190 ppm), the methylene bridge carbon (~55-60 ppm), and the carbons of the two heterocyclic and aromatic rings.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (245.13).

-

Infrared (IR) Spectroscopy: Key vibrational bands to observe include a strong C=O stretch for the aldehyde (~1690-1705 cm⁻¹) and C=N/C=C stretches for the aromatic and pyrazole rings.

Safety Considerations

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations must be conducted in a fume hood under anhydrous conditions.

-

DMF is a skin irritant and can be absorbed through the skin. Avoid contact and use in a well-ventilated area.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound can be reliably achieved through a three-stage process: Knorr synthesis of 3,5-dimethylpyrazole, chlorination of a benzylic alcohol precursor, and a final base-mediated N-alkylation. The described protocols are based on well-established and high-yielding reactions, providing a clear and reproducible pathway for researchers. Proper characterization of the final compound is essential to validate the synthetic outcome. This guide provides the necessary technical detail and scientific rationale to empower researchers in their synthetic endeavors.

References

-

Scribd. Synthesis of 3 - 5-Dimethylpyrazole. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Gaur, P., et al. (2018). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

- Bhat, M.A., et al. (2021).

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

Patel, R.V., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities.

-

Suleiman, M., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]

-

ResearchGate. Scheme 41. Synthesis of Vanillin Derivative (178) a. Available at: [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. Available at: [Link]

-

AIP Publishing. Synthesis of New Vanillin Derivatives from Natural Eugenol. Available at: [Link]

-

UNI ScholarWorks. The Cobalt-3,5-Dimethylpyrazole Reaction. Available at: [Link]

-

ResearchGate. Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. On the reaction of 3,5-dimethylpyrazole with acetylenic esters. Available at: [Link]

-

ResearchGate. Multicomponent synthesis of pyrazolyl‐aryl‐methyl‐malononitrile from.... Available at: [Link]

-

MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]

-

Universitat Autònoma de Barcelona Research Portal. Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Available at: [Link]

-

NIH National Library of Medicine. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

-

ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available at: [Link]

-

Semantic Scholar. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Available at: [Link]

-

PubMed. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Available at: [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

-

JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]

- Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

-

Sciforum. The Michael-type Addition of 1-Cyanoacetyl-3,5- dimethylpyrazole to Arylmethylenecyanoacetamides. Available at: [Link]

-

Ataman Kimya. 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 7. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 11. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

Chemical properties of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

An In-Depth Technical Guide to the Synthesis, Properties, and Potential of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited volume of published data specific to this molecule, this document synthesizes information from foundational chemical principles and analogous structures to project its properties, reactivity, and potential applications. We present a plausible synthetic pathway, predict its spectroscopic and physicochemical characteristics, and discuss its stability. Furthermore, we explore the potential biological significance of this compound by examining the established activities of its core moieties—the 3,5-dimethylpyrazole and the substituted benzaldehyde. This guide is intended to serve as a foundational resource for researchers initiating projects involving this or structurally related compounds.

Introduction and Molecular Overview

This compound (CAS No. 436086-91-8) is a polysubstituted aromatic compound featuring a central benzaldehyde ring functionalized with a methoxy group and an N-linked 3,5-dimethylpyrazole moiety via a methylene bridge.[1] The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[2][3][4] The benzaldehyde group serves as a versatile synthetic handle for further chemical modifications, while the methoxy group alters the electronic properties and lipophilicity of the core structure. The strategic combination of these functional groups suggests potential applications in drug discovery and materials science.

Proposed Synthesis Pathway

The synthesis of the title compound can be logically achieved through a two-step process involving the preparation of a substituted benzyl halide followed by N-alkylation of 3,5-dimethylpyrazole. This approach is modular and allows for the generation of analogues by varying either the pyrazole or the benzaldehyde starting material.

Overall Synthetic Scheme

The proposed pathway involves the chlorination of the benzylic methyl group of 3-methyl-4-methoxybenzaldehyde, followed by nucleophilic substitution with 3,5-dimethylpyrazole.

Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Chloromethyl)-4-methoxy-benzaldehyde

This step involves a free-radical halogenation of the benzylic methyl group. N-Chlorosuccinimide (NCS) is chosen as a mild and effective chlorinating agent, with benzoyl peroxide (BPO) as the radical initiator.

-

Rationale: Direct chlorination of the benzylic position is a standard transformation. Using NCS avoids the harsh conditions and potential side reactions associated with reagents like sulfuryl chloride or chlorine gas. Carbon tetrachloride is a classic solvent for such reactions, though safer alternatives like chloroform or dichloroethane could be explored.

-

Protocol:

-

To a solution of 3-methyl-4-methoxybenzaldehyde (1.0 eq) in carbon tetrachloride (5-10 mL/mmol), add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the mixture to reflux (approx. 77 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: N-Alkylation of 3,5-Dimethylpyrazole

This is a classic nucleophilic substitution reaction where the pyrazole nitrogen displaces the chloride. The use of a weak base and a polar aprotic solvent is typical for this transformation.[5]

-

Rationale: 3,5-Dimethylpyrazole is a weak acid, and a base like potassium carbonate is sufficient to deprotonate it, forming the pyrazolate anion, which is a potent nucleophile. Dimethylformamide (DMF) is an excellent solvent for this type of reaction as it effectively solvates the potassium cation.

-

Protocol:

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in DMF (5 mL/mmol), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 3-(chloromethyl)-4-methoxy-benzaldehyde (1.0 eq) in DMF dropwise.

-

Heat the reaction mixture to 60 °C and stir until TLC indicates the consumption of the starting material.

-

Cool the mixture, pour it into ice-water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization or column chromatography (Hexane:Ethyl Acetate gradient) to afford the final product.

-

Predicted Physicochemical & Spectroscopic Properties

Physicochemical Data (Predicted)

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₄H₁₆N₂O₂ | Based on structure |

| Molecular Weight | 244.29 g/mol | Based on formula |

| Appearance | White to off-white solid | Typical for similar organic molecules[8] |

| Melting Point | 110 - 130 °C | N-benzyl pyrazoles are typically crystalline solids[8] |

| Solubility | Soluble in DMSO, DCM, Chloroform; Sparingly soluble in Methanol, Ethanol; Insoluble in water. | Based on the polarity of functional groups |

| logP (predicted) | ~2.5 - 3.5 | Estimated based on constituent fragments |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for structural confirmation.[6] The predicted data below serves as a reference for experimental validation.

¹H NMR (400 MHz, CDCl₃):

-

Rationale: The chemical shifts are estimated based on standard values for each functional group. The benzylic protons will appear as a singlet, and the aromatic protons will show splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The pyrazole protons and methyl groups will appear in their expected regions.[2][9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.85 | s | 1H | Aldehyde (-CH O) |

| ~ 7.80 | d | 1H | Ar-H (ortho to CHO) |

| ~ 7.75 | s | 1H | Ar-H (ortho to CH₂-Py) |

| ~ 7.00 | d | 1H | Ar-H (ortho to OMe) |

| ~ 5.90 | s | 1H | Pyrazole C4-H |

| ~ 5.30 | s | 2H | Benzylic (-CH ₂-) |

| ~ 3.90 | s | 3H | Methoxy (-OCH ₃) |

| ~ 2.25 | s | 3H | Pyrazole C5-CH ₃ |

| ~ 2.15 | s | 3H | Pyrazole C3-CH ₃ |

¹³C NMR (100 MHz, CDCl₃):

-

Rationale: The predicted shifts are based on the electronic environment of each carbon atom. The aldehyde carbonyl will be the most downfield signal.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 191.0 | Aldehyde C =O |

| ~ 162.0 | Ar-C -OMe |

| ~ 150.0 | Pyrazole C 5 |

| ~ 141.0 | Pyrazole C 3 |

| ~ 135.0 | Ar-C -CHO |

| ~ 130.0 | Ar-C H (ortho to CHO) |

| ~ 128.0 | Ar-C H (ortho to CH₂-Py) |

| ~ 127.0 | Ar-C -CH₂-Py |

| ~ 111.0 | Ar-C H (ortho to OMe) |

| ~ 105.5 | Pyrazole C 4 |

| ~ 55.5 | Methoxy -OC H₃ |

| ~ 51.0 | Benzylic -C H₂- |

| ~ 13.5 | Pyrazole C5-C H₃ |

| ~ 11.0 | Pyrazole C3-C H₃ |

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 2820, 2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~ 1690 | Strong | Aldehyde C=O stretch |

| ~ 1600, 1580, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | Aryl-O-CH₃ asymmetric stretch |

| ~ 1030 | Strong | Aryl-O-CH₃ symmetric stretch |

Reactivity and Stability

The molecule's reactivity is governed by its primary functional groups.

Caption: Key reactive sites of the title compound.

-

Aldehyde Group: This is the most reactive site, susceptible to nucleophilic attack. It can undergo reduction to an alcohol (e.g., with NaBH₄), oxidation to a carboxylic acid (e.g., with KMnO₄ or Jones reagent), and reductive amination to form secondary or tertiary amines.[10]

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable. The C4 position is electron-rich and can undergo electrophilic substitution, although the steric hindrance from the adjacent methyl groups may reduce reactivity.[11][12] The pyridine-like nitrogen (N2) can act as a ligand for metal coordination.[13]

-

Benzylic C-N Linkage: This bond is generally stable under neutral, acidic, and basic conditions. However, it may be susceptible to cleavage under certain catalytic hydrogenation conditions.

-

Stability: The compound is expected to be stable under normal laboratory conditions (ambient temperature, protected from light). It is likely to be an allosteric inhibitor that is hydrolytically stable, unlike some ester-containing pyrazole derivatives.[14]

Potential Applications and Biological Activity

While no specific biological activity has been reported for this exact molecule, analysis of its substructures provides strong indications of its potential utility in drug discovery.

-

PDE4 Inhibition: Derivatives of 3,5-dimethylpyrazole have been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4). The presence of a methoxy group on an associated phenyl ring was found to be beneficial for inhibitory activity against PDE4B.[15] This suggests that the title compound could be a valuable scaffold for developing novel anti-inflammatory agents for conditions like asthma or COPD.[15]

-

Antimicrobial and Antitumor Activity: The pyrazole nucleus is a core component of many compounds exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[2][16] Various derivatives have shown cytotoxic properties against cancer cell lines.[16]

-

Synthetic Building Block: The presence of the reactive aldehyde group makes this molecule an excellent intermediate for constructing more complex molecular architectures for applications in pharmaceuticals and agrochemicals.[8][17][18]

Conclusion

This compound is a compound with significant untapped potential. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. Based on the well-documented activities of its constituent moieties, it represents a promising starting point for the design of novel therapeutics, particularly in the area of anti-inflammatory and anticancer drug discovery. The predictive data herein should serve as a valuable resource for researchers, enabling a more efficient and targeted investigation into the properties and applications of this versatile molecule.

References

- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.

- Convenient One‐Pot Synthesis and Biological Evaluation of New 3,5‐Dimethyl‐1H‐pyrazole‐1‐carbothiohydrazide Derivatives as Anti‐Tumor Agents. (Source: Semantic Scholar)

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (Source: Journal of Chemical and Pharmaceutical Research)

- Microwave Synthesis of Arylmethyl Substituted Pyrazoles.

- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (Source: Journal of Chemical and Pharmaceutical Research)

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (Source: BenchChem)

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (Source: International Journal of Pharmaceutical Sciences and Research)

- 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde. (Source: Echemi)

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (Source: MDPI)

- Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization.

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (Source: International Journal for Research in Applied Science and Engineering Technology)

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (Source: Royal Society of Chemistry)

- Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. (Source: JETIR)

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.

- 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid. (Source: Chem-Impex)

Sources

- 1. echemi.com [echemi.com]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 11. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Convenient One‐Pot Synthesis and Biological Evaluation of New 3,5‐Dimethyl‐1H‐pyrazole‐1‐carbothiohydrazide Derivatives as Anti‐Tumor Agents | Semantic Scholar [semanticscholar.org]

- 17. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

1H NMR spectrum of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a detailed analysis of the Proton (¹H) NMR spectrum of this compound, a molecule integrating three key pharmacophores: a substituted benzaldehyde, a pyrazole ring, and a methoxy group. Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and analgesic properties.[3] Understanding the precise spectral signature of this molecule is crucial for researchers in drug discovery and materials science for quality control, reaction monitoring, and definitive structural confirmation.

This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple peak list. It explains the causal relationships between the molecule's electronic environment and its spectral features, outlines a self-validating experimental protocol, and provides a comprehensive interpretation of the chemical shifts, integration, and spin-spin coupling patterns.

Molecular Structure and Proton Environments

To systematically analyze the ¹H NMR spectrum, it is essential to first identify the distinct proton environments within the this compound molecule. Each unique set of protons will give rise to a distinct signal in the spectrum. The structure and proton labeling are depicted below.

Figure 1: Molecular structure of this compound with key proton environments labeled (Ha-Hg).

Core Principles of ¹H NMR Interpretation

A ¹H NMR spectrum provides four fundamental pieces of information for structure elucidation:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[2] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.

-

Integration: The area under a signal is proportional to the number of protons it represents.[4] This allows for the determination of the relative ratio of protons in different environments.

-

Multiplicity (Splitting Pattern): This pattern arises from spin-spin coupling between non-equivalent protons on adjacent carbons.[5] The number of peaks in a signal typically follows the "n+1 rule," where 'n' is the number of neighboring protons.[4]

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.[1]

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, interpretable spectrum is paramount. The following protocol ensures data integrity and reproducibility.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of this compound.

-

Solvent: Use ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it dissolves a wide range of organic compounds and its residual solvent peak (at ~7.26 ppm) does not typically interfere with signals from the analyte.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Procedure: Dissolve the sample in the deuterated solvent within a clean, dry NMR tube. Ensure the solution is clear and free of particulate matter.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Temperature: Standard ambient probe temperature (e.g., 25 °C or 298 K).

-

Acquisition:

-

Pulse Angle: 30-45° flip angle to balance signal intensity and relaxation time.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

-

Number of Scans: 8 to 16 scans, sufficient for a good signal-to-noise ratio for a sample of this concentration.

-

3. Data Processing:

-

Fourier Transform: Convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

-

Phasing: Manually or automatically adjust the phase to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a polynomial function to correct any baseline distortions.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Calibrate the integral curves for each signal to determine the relative proton count.

Figure 2: Standard workflow for NMR sample analysis.

¹H NMR Spectrum: Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound will exhibit signals corresponding to the seven distinct proton environments (Ha-Hg). The analysis proceeds from the most deshielded (downfield) to the most shielded (upfield) region.

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ha | Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The highly electron-withdrawing carbonyl group strongly deshields this proton, placing it far downfield. No adjacent protons result in a singlet.[6] |

| Hb | Aromatic (Benzaldehyde) | 7.0 - 7.9 | Multiplet (m) | 3H | These protons are on the benzaldehyde ring. The proton ortho to the aldehyde will be the most downfield, while the proton ortho to the methoxy group will be the most upfield. Complex splitting is expected due to coupling between them.[6][7] |

| He | Pyrazole (-CH=) | ~5.9 | Singlet (s) | 1H | This is the sole proton on the pyrazole ring. Based on data for 3,5-dimethylpyrazole, it appears around 5.8 ppm.[8] It has no adjacent protons, appearing as a singlet. |

| Hd | Methylene (-CH₂-) | ~5.3 | Singlet (s) | 2H | This methylene group is flanked by two electron-withdrawing systems (the pyrazole and benzene rings), deshielding it significantly. It will appear as a singlet due to the absence of adjacent protons. |

| Hc | Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H | This is a characteristic chemical shift for methoxy groups attached to an aromatic ring.[7][9] The signal is a singlet as there are no adjacent protons. |

| Hf , Hg | Pyrazole Methyls (-CH₃) | ~2.2 - 2.4 | Two Singlets (s) | 3H + 3H | These two methyl groups are in slightly different electronic environments (one is closer to the N-N bond, the other to the N-C bond of the substituent), and may appear as two distinct singlets. Their chemical shifts are typical for methyl groups on a pyrazole ring.[8][10] |

Detailed Signal Analysis

-

δ 9.8 - 10.0 ppm (Singlet, 1H, H a): This unmistakable singlet in the far downfield region is characteristic of an aldehyde proton. Its strong deshielding is a direct consequence of the anisotropic effect of the C=O double bond and its electron-withdrawing nature. The lack of splitting confirms it has no vicinal proton neighbors. For comparison, the aldehyde proton in 4-methoxybenzaldehyde is consistently reported around δ 9.88 ppm.[6]

-

δ 7.0 - 7.9 ppm (Multiplet, 3H, H b): This region contains the signals for the three protons on the trisubstituted benzene ring. The substitution pattern prevents a simple first-order analysis. We can predict the relative positions:

-

The proton ortho to the electron-withdrawing aldehyde group (at C2) will be the most deshielded.

-

The proton ortho to the electron-donating methoxy group (at C5) will be the most shielded.

-

The proton at C6 will have an intermediate chemical shift. The coupling between these protons would likely result in a complex multiplet, possibly appearing as a combination of doublets and a doublet of doublets.

-

-

δ ~5.9 ppm (Singlet, 1H, H e): This signal corresponds to the C4 proton of the pyrazole ring. In the parent 3,5-dimethylpyrazole, this proton resonates at approximately 5.8 ppm.[8] The N-alkylation to form the final product is not expected to dramatically alter its chemical shift. Its appearance as a sharp singlet is definitive, as it has no neighboring protons to couple with.

-

δ ~5.3 ppm (Singlet, 2H, H d): This singlet represents the two protons of the methylene bridge. These protons are deshielded because they are positioned between two aromatic systems: the pyrazole ring and the benzaldehyde ring. The absence of coupling confirms their isolation from other protons.

-

δ ~3.9 ppm (Singlet, 3H, H c): This sharp singlet is characteristic of a methoxy group attached to a benzene ring. For 4-methoxybenzaldehyde, this signal typically appears around 3.7-3.9 ppm.[7][9] The three protons are equivalent and have no neighbors, hence they produce a singlet.

-

δ ~2.2 - 2.4 ppm (Two Singlets, 6H total, H f** & Hg ):** These two signals arise from the two methyl groups on the pyrazole ring. In the parent 3,5-dimethylpyrazole, these two groups are equivalent due to tautomerism and appear as a single peak around 2.27 ppm.[8] However, upon substitution at the N1 position, the symmetry is broken. The C3-methyl and C5-methyl groups become chemically non-equivalent, and they are expected to appear as two distinct singlets, each integrating to 3 protons.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each functional group—the aldehyde, the substituted aromatic ring, the methylene bridge, the methoxy group, and the dimethylated pyrazole ring—provides a distinct and predictable set of signals. The downfield aldehyde singlet, the complex aromatic multiplet, and the five upfield singlets corresponding to the pyrazole proton, methylene bridge, methoxy group, and two distinct pyrazole methyls collectively provide unambiguous confirmation of the molecule's covalent structure. This detailed analysis serves as a robust reference for scientists engaged in the synthesis and characterization of related heterocyclic compounds.

References

- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.

- Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- BenchChem. (n.d.). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.

- Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction.

- Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum of 4-Methoxybenzaldehyde.

- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- ChemicalBook. (n.d.). 3,5-Dimethylpyrazole(67-51-6) ¹H NMR spectrum.

- Wikipedia. (n.d.). 3,5-Dimethylpyrazole.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 3. jocpr.com [jocpr.com]

- 4. acdlabs.com [acdlabs.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the 13C NMR Analysis of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde. Aimed at professionals in chemical research and drug development, this document delves into the principles of 13C NMR spectroscopy, offers a detailed interpretation of the compound's spectrum, presents a validated experimental protocol for data acquisition, and discusses the significance of such analysis in structural elucidation. By integrating theoretical knowledge with practical insights, this guide serves as an essential resource for the precise characterization of complex organic molecules.

Introduction: The Imperative of Structural Verification

In the realm of medicinal chemistry and materials science, the synthesis of novel organic compounds is merely the initial step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of the synthesized molecular structure. This compound is a molecule of interest due to its combination of a pharmacologically relevant pyrazole moiety and a versatile benzaldehyde functional group. The precise arrangement of these components is paramount to its chemical reactivity and biological activity.

13C NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules.[1][2][3] Unlike proton (¹H) NMR, which reveals the environment of hydrogen atoms, 13C NMR provides a direct map of the carbon skeleton.[4][5] Key advantages include a wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap, and the common practice of proton decoupling, which simplifies the spectrum to single peaks for each chemically non-equivalent carbon atom.[4][5] This guide will systematically deconstruct the 13C NMR spectrum of the title compound, providing a robust framework for its analysis.

Foundational Principles of 13C NMR Spectroscopy

Understanding the 13C NMR spectrum of this compound necessitates a grasp of fundamental NMR principles. The 13C isotope, with a natural abundance of approximately 1.1%, possesses a nuclear spin of 1/2, making it NMR-active.[1] The chemical shift (δ) of a given carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms or groups deshield the nucleus, causing it to resonate at a higher frequency (downfield shift), while electron-donating groups cause shielding and an upfield shift.[5]

The influence of substituents on the chemical shifts of aromatic carbons has been extensively studied.[6][7][8] For instance, the carbonyl group of a benzaldehyde is significantly deshielded, typically appearing in the 190-195 ppm region.[9][10] Conversely, the carbons of methyl groups are highly shielded and appear far upfield. The interpretation of the spectrum of our target molecule will heavily rely on these established substituent effects.

Predicted 13C NMR Chemical Shifts and Structural Assignment

A detailed analysis of the molecular structure of this compound allows for the prediction of its 13C NMR spectrum. The molecule possesses several distinct carbon environments, each expected to produce a unique signal.

To facilitate this analysis, a systematic numbering of the carbon atoms is essential.

Figure 1. Numbering scheme for this compound.

Based on this structure and known chemical shift data for similar fragments, we can predict the approximate chemical shifts for each carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Benzaldehyde Moiety | ||

| C_CHO | 190 - 195 | Highly deshielded carbonyl carbon.[9][10] |

| C4 | 160 - 165 | Aromatic carbon attached to the electron-donating methoxy group.[11] |

| C1 | 135 - 140 | Aromatic carbon attached to the aldehyde group.[10] |

| C6 | 130 - 135 | Aromatic carbon ortho to the aldehyde group. |

| C2 | 128 - 132 | Aromatic carbon ortho to the pyrazolylmethyl substituent. |

| C5 | 110 - 115 | Aromatic carbon ortho to the methoxy group. |

| C3 | 125 - 130 | Aromatic carbon attached to the pyrazolylmethyl substituent. |

| C_MeO | 55 - 60 | Carbon of the electron-donating methoxy group.[11] |

| Pyrazolylmethyl Moiety | ||

| C_CH2 | 50 - 55 | Methylene bridge carbon, influenced by the pyrazole nitrogen. |

| C3_pz & C5_pz | 140 - 150 | Carbons of the pyrazole ring attached to methyl groups.[12][13][14] |

| C4_pz | 105 - 110 | Central carbon of the pyrazole ring.[12][13] |

| C_Me3 & C_Me5 | 10 - 15 | Methyl group carbons on the pyrazole ring.[12][13] |

Note: The exact chemical shifts can be influenced by solvent effects and the overall electronic nature of the molecule.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of a high-quality, interpretable 13C NMR spectrum, a standardized and validated protocol is essential.

Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard 30-degree pulse with proton decoupling. |

| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of 13C. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Determines the resolution of the spectrum. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for sufficient relaxation of the carbon nuclei between pulses, which is crucial for accurate signal integration (though not typically used for quantification in standard 13C NMR). |

| Spectral Width (SW) | 240 - 250 ppm | Encompasses the entire expected range of 13C chemical shifts. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption signals.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Figure 2. Workflow for 13C NMR Data Acquisition and Processing.

Interpretation of an Exemplary Spectrum

A hypothetical 13C NMR spectrum of this compound would be expected to show signals consistent with the predictions in Section 3. The most downfield signal would be the aldehyde carbonyl carbon, appearing as a sharp singlet around 192 ppm. The aromatic region would display a series of peaks between 110 and 165 ppm, with the carbon attached to the methoxy group being the most downfield in this region. The methylene bridge carbon and the methoxy carbon would appear in the 50-60 ppm range. Finally, the pyrazole ring carbons would resonate between 105 and 150 ppm, and the highly shielded methyl carbons would be observed as intense signals in the upfield region, around 10-15 ppm.

Advanced NMR Techniques for Unambiguous Assignment

While a standard proton-decoupled 13C NMR spectrum provides a count of non-equivalent carbons and their general electronic environments, unambiguous assignment often requires more advanced techniques.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can distinguish between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.

-

2D NMR Spectroscopy (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H connectivity.[15]

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds apart.[15] This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments.

-

Conclusion: The Power of 13C NMR in Modern Chemistry

The 13C NMR analysis of this compound is a clear demonstration of the power and necessity of this technique in modern chemical research and development. It provides an unparalleled level of detail regarding the carbon framework of a molecule, which is fundamental to confirming its identity, purity, and structure. By following the systematic approach outlined in this guide—from understanding the underlying principles to employing a validated experimental protocol and leveraging advanced NMR methods—researchers can confidently and accurately characterize their synthesized compounds, paving the way for further investigation into their chemical and biological properties.

References

- 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magn Reson Chem. 2006 Aug;44(8):797-806.

- Carbon-13 NMR Spectroscopy: Principles and Applic

- Electronic Supplementary Inform

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

- H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.

- 4-Methoxybenzaldehyde. PubChem.

- Substituent effects on 13C chemical shifts (1972). SciSpace.

- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

- 13C NMR Substituent Effects on para-Substituted Tolans. eGrove - University of Mississippi.

- High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147.

- Carbon-13 nuclear magnetic resonance. Wikipedia.

- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry.

- 13C Carbon NMR Spectroscopy. Chemistry Steps.

- C-13 NMR Spectroscopy. Slideshare.

- Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- Interpreting Complex NMR Spectra of Pyrazole Deriv

- 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum. ChemicalBook.

- Combination of 1H and 13C NMR Spectroscopy. Thieme.

- Supporting Inform

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686).

- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.

- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

- 3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 3,5-Dimethylpyrazole. PubChem.

- 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Indian Academy of Sciences.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.

- 3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Benzaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1H and 13C NMR study of perdeuterated pyrazoles.

- Benzaldehyde, 4-methoxy-. NIST WebBook.

- 3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride. Sigma-Aldrich.

- 3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride. PubChem.

- 3,5-Dimethylpyrazole. NIST WebBook.

- A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.

Sources

- 1. studylib.net [studylib.net]

- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Substituent effects on 13C chemical shifts (1972) | William B. Smith | 33 Citations [scispace.com]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Mass Spectrometric Analysis of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

Executive Summary

This whitepaper provides an in-depth technical guide for the mass spectrometric analysis of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde (Molecular Formula: C₁₄H₁₆N₂O₂; Monoisotopic Mass: 244.1212 Da). As a molecule incorporating three key functional moieties—a dimethylpyrazole ring, a methoxybenzaldehyde core, and a methylene bridge—its characterization demands a robust analytical strategy. This guide details a complete workflow, from sample preparation and instrumentation to data interpretation, grounded in the principles of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). We will explore the rationale behind selecting specific ionization techniques and collision energies, predict the characteristic fragmentation patterns based on established chemical principles, and provide a self-validating experimental protocol for researchers in pharmaceutical development, chemical synthesis, and metabolomics.

Introduction: The Analytical Imperative

The compound this compound is a heterocyclic structure of interest in synthetic chemistry and potentially in drug discovery, where pyrazole and benzaldehyde scaffolds are common pharmacophores. Accurate structural confirmation and purity assessment are non-negotiable checkpoints in the research and development pipeline. Mass spectrometry serves as a cornerstone analytical technique, offering unparalleled sensitivity, speed, and structural insight from minimal sample quantities.

This guide moves beyond a simple recitation of methods. It is designed to provide the underlying logic—the why behind the how—enabling scientists to not only replicate the described protocol but also to adapt it for analogous molecules. We will dissect the molecule's structure to anticipate its behavior within the mass spectrometer, thereby transforming a black-box analysis into a predictive and interpretive science.

Molecular Structure and Predicted Ionization Behavior

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's chemical properties. The structure dictates the optimal analytical approach.

Caption: Chemical structure of the target analyte.

The molecule possesses several key features relevant to mass analysis:

-

Aromatic Systems: Both the benzaldehyde and pyrazole rings are stable, suggesting that the molecular ion will be readily formed and relatively intense, particularly in aromatic compounds.[1]

-

Basic Sites for Ionization: The pyrazole ring contains two nitrogen atoms. In positive-mode electrospray ionization (ESI), these nitrogens are prime targets for protonation, leading to a strong [M+H]⁺ signal. This is the basis for selecting ESI in positive mode as the preferred "soft" ionization technique.[2][3] Soft ionization is crucial for preserving the intact molecule as the precursor ion for subsequent fragmentation analysis.[4]

-

Labile Bonds for Fragmentation: The C-N bond of the methylene bridge is a benzylic-type linkage, which is known to be susceptible to cleavage upon collisional activation. This represents the most probable initial fragmentation point.

Experimental Design and Methodology

A robust analytical method requires careful optimization of each stage. The following protocol is designed as a self-validating system for unambiguous identification.

Caption: Recommended LC-MS/MS experimental workflow.

Detailed Experimental Protocol

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

- Vortex to ensure complete dissolution.

- Prepare a working solution for injection by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. The formic acid serves to promote protonation, enhancing the [M+H]⁺ signal.

2. Liquid Chromatography (LC) Parameters:

- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap):

- Ionization Source: Electrospray Ionization (ESI), Positive Mode.

- Capillary Voltage: 3.5 kV.

- Gas Temperature: 325 °C.

- Gas Flow: 8 L/min.

- MS1 Acquisition: Full scan mode from m/z 100 to 500 to detect the protonated molecular ion ([M+H]⁺).

- MS/MS Acquisition: Targeted MS/MS (or data-dependent acquisition) of the precursor ion at m/z 245.12.

- Collision Energy: Ramped or stepped normalized collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Justification of Choices:

-

ESI: Chosen for its "soft" ionization nature, ideal for preserving the molecular ion of thermally labile or non-volatile compounds.[2]

-

Reversed-Phase C18: Provides excellent retention and separation for moderately polar organic molecules like the target analyte.

-

HRMS (Q-TOF/Orbitrap): Essential for confirming elemental composition. The ability to measure mass with high accuracy (typically <5 ppm error) allows for the confident assignment of a molecular formula to the precursor and its fragments.[5][6]

Data Interpretation: Predicting the Fragmentation Cascade

The core of structural elucidation lies in interpreting the MS/MS spectrum. Based on established fragmentation rules for pyrazoles and aromatic aldehydes, we can predict a logical fragmentation cascade.[1][7][8]

4.1 Precursor Ion and High-Resolution Data

The first step is to identify the protonated molecular ion, [M+H]⁺.

-

Molecular Formula: C₁₄H₁₆N₂O₂

-

Calculated Monoisotopic Mass: 244.121178 Da

-

Expected [M+H]⁺ Precursor Ion: m/z 245.128453

An experimentally observed mass within 5 ppm of this calculated value provides strong evidence for the elemental composition of the analyte.

4.2 Proposed Fragmentation Pathways

Upon collisional activation, the precursor ion (m/z 245.1) is expected to follow several key fragmentation pathways. The most energetically favorable cleavage will produce the base peak in the MS/MS spectrum.

Caption: Proposed MS/MS fragmentation pathways.

-

Pathway A: Benzylic Cleavage (Major Pathway): The most probable fragmentation is the cleavage of the C-N bond connecting the methylene bridge to the pyrazole ring. This is the weakest non-aromatic bond and its cleavage leads to two stable, resonance-delocalized fragments.

-

Loss of a neutral dimethylpyrazole moiety (C₅H₈N₂) results in the formation of the 4-methoxy-3-methylbenzyl cation at m/z 149.0597 . This is predicted to be a high-intensity fragment.

-

Alternatively, cleavage can result in the charge being retained by the nitrogen-containing portion, forming the protonated 3,5-dimethylpyrazole fragment at m/z 97.0760 .

-

-

Pathway B: Secondary Fragmentation of the Benzaldehyde Moiety: Aromatic aldehydes are known to readily lose carbon monoxide (CO).[8][9]

-

The fragment at m/z 149.0597 can undergo a subsequent neutral loss of 28 Da (CO), yielding a fragment at m/z 121.0648 .

-

-

Pathway C: Pyrazole Ring Fragmentation: As documented in the literature, pyrazole rings can fragment via the expulsion of hydrogen cyanide (HCN).[7][10]

-

The fragment at m/z 97.0760 may lose a molecule of HCN (27 Da), resulting in a fragment at m/z 70.0651 .

-

Summary of Key Mass Spectrometric Data

The expected quantitative data from an HRMS/MS experiment is summarized below. This table serves as a reference for validating experimental results.

| Parameter | Value | Description |

| Molecular Formula | C₁₄H₁₆N₂O₂ | - |

| Monoisotopic Mass | 244.1212 Da | Calculated exact mass of the neutral molecule. |

| Precursor Ion [M+H]⁺ | 245.1285 m/z | The protonated molecule observed in the MS1 scan. |

| Fragment Ion A1 | 149.0597 m/z | [C₉H₉O₂]⁺, formed by benzylic cleavage (loss of dimethylpyrazole). |

| Fragment Ion A2 | 97.0760 m/z | [C₅H₉N₂]⁺, Protonated 3,5-dimethylpyrazole. |

| Fragment Ion B1 | 121.0648 m/z | [C₈H₉O]⁺, formed by loss of CO from fragment A1. |

| Fragment Ion C1 | 70.0651 m/z | [C₄H₈N]⁺, formed by loss of HCN from fragment A2. |

Conclusion

This guide outlines a comprehensive and scientifically grounded approach for the mass spectrometric analysis of this compound. By employing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow with high-resolution instrumentation, one can achieve unambiguous structural confirmation. The predictive fragmentation model, based on the well-established chemistry of the constituent functional groups, provides a clear roadmap for data interpretation. The key diagnostic ions at m/z 149.0597 and m/z 97.0760, resulting from the characteristic benzylic cleavage, serve as definitive structural markers. This methodology is not only robust and reproducible but also adaptable for the broader class of N-arylmethyl-substituted heterocyclic compounds, making it a valuable tool for researchers in the chemical and pharmaceutical sciences.

References

-

Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

-

PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

-

YouTube. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST WebBook. Retrieved from [Link]

-

DTIC. (1971, July 1). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

Semantic Scholar. (2025, May 22). High-Resolution Mass Spectrometry Reveals Heteroatom-Based Compositional Trends Linked to Jet Fuel Instability. Retrieved from [Link]

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. acdlabs.com [acdlabs.com]

- 3. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

- 4. as.uky.edu [as.uky.edu]

- 5. mdpi.com [mdpi.com]

- 6. High-Resolution Mass Spectrometry Reveals Heteroatom-Based Compositional Trends Linked to Jet Fuel Instability | Semantic Scholar [semanticscholar.org]

- 7. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 8. GCMS Section 6.11.4 [people.whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Crystal structure of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

An In-Depth Technical Guide on the Crystal Structure Determination of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel pyrazole derivative, this compound. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The precise determination of the three-dimensional atomic arrangement of this target molecule is crucial for understanding its structure-activity relationship (SAR), optimizing its properties for drug development, and facilitating computational modeling studies. This document outlines the scientific rationale behind the chosen experimental protocols, ensuring a self-validating system from synthesis to final structural elucidation.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing potent and selective enzyme inhibitors and receptor modulators. The title compound, this compound, combines the established pyrazole pharmacophore with a substituted benzaldehyde, a versatile chemical handle for further synthetic modifications and a potential site for biological interactions.

The determination of the crystal structure of this molecule is a critical step in its development as a potential therapeutic agent. A high-resolution crystal structure provides invaluable insights into:

-

Molecular Conformation: Understanding the preferred spatial arrangement of the pyrazole and benzaldehyde rings.

-

Intermolecular Interactions: Identifying the key hydrogen bonds, π-π stacking, and other non-covalent forces that govern the crystal packing. These interactions can serve as a model for how the molecule might bind to a biological target.

-

Stereoelectronic Properties: Correlating the observed bond lengths and angles with the molecule's electronic distribution and reactivity.

This guide is designed to provide researchers with a robust and reproducible workflow for obtaining high-quality single crystals of the title compound and for determining its crystal structure using state-of-the-art X-ray diffraction techniques.

Experimental Section: From Synthesis to Structure Determination

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process involving the N-alkylation of 3,5-dimethylpyrazole followed by a formylation reaction.

Step 1: Synthesis of 1-(Hydroxymethyl)-3,5-dimethylpyrazole

The initial step involves the reaction of 3,5-dimethylpyrazole with formaldehyde. This reaction is a classic example of a hydroxymethylation at the nitrogen atom of the pyrazole ring.

-

Protocol:

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in ethanol, add an aqueous solution of formaldehyde (37%, 1.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude 3,5-dimethylpyrazol-1-yl)methanol.[4]

-

Purify the product by column chromatography on silica gel.

-

Causality of Experimental Choices:

-

Solvent: Ethanol is chosen as it is a good solvent for both reactants and is relatively unreactive under the reaction conditions.

-

Reagent: Formaldehyde is a readily available and highly reactive source of a hydroxymethyl group.

-

Temperature: Room temperature is sufficient for this reaction to proceed to completion, avoiding potential side reactions that might occur at higher temperatures.

Step 2: Synthesis of the Target Compound